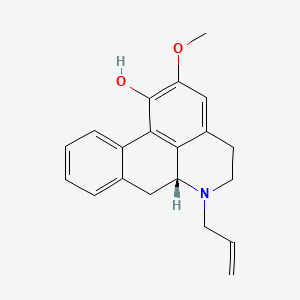
(R)-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol is a complex organic compound that belongs to the class of dibenzoquinolines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds that undergo a series of transformations including alkylation, cyclization, and reduction. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification methods such as crystallization, distillation, and chromatography are essential to obtain the compound in high purity.
化学反应分析
Types of Reactions
®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol can undergo various chemical reactions including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated analogs.
科学研究应用
Chemistry
In chemistry, ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound could be investigated for its potential biological activity. Compounds with similar structures have been studied for their interactions with biological targets such as enzymes and receptors.
Medicine
In medicine, ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol might be explored for its therapeutic potential. Similar compounds have shown promise in the treatment of various diseases due to their ability to modulate biological pathways.
Industry
In industry, this compound could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics such as stability, reactivity, or optical properties.
作用机制
The mechanism of action of ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the key molecular targets.
相似化合物的比较
Similar Compounds
Similar compounds to ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol include other dibenzoquinolines and related structures. These compounds share a common core structure but differ in their substituents and stereochemistry.
Uniqueness
What sets ®-5,6,6a,7-Tetrahydro-2-methoxy-6-(2-propenyl)-4H-dibenzo(de,g)quinolin-1-ol apart is its specific stereochemistry and functional groups
属性
CAS 编号 |
37082-19-2 |
|---|---|
分子式 |
C20H21NO2 |
分子量 |
307.4 g/mol |
IUPAC 名称 |
(6aR)-2-methoxy-6-prop-2-enyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C20H21NO2/c1-3-9-21-10-8-14-12-17(23-2)20(22)19-15-7-5-4-6-13(15)11-16(21)18(14)19/h3-7,12,16,22H,1,8-11H2,2H3/t16-/m1/s1 |
InChI 键 |
QFUIHTVMGXACOG-MRXNPFEDSA-N |
手性 SMILES |
COC1=C(C2=C3[C@@H](CC4=CC=CC=C42)N(CCC3=C1)CC=C)O |
规范 SMILES |
COC1=C(C2=C3C(CC4=CC=CC=C42)N(CCC3=C1)CC=C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Imidazolidinone, 5-[(4-nitrophenyl)methylene]-2-thioxo-](/img/structure/B14681636.png)


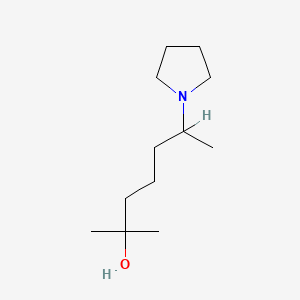

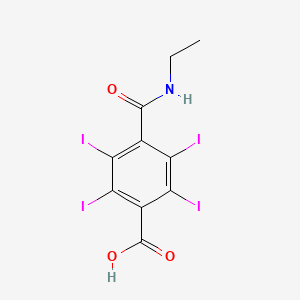
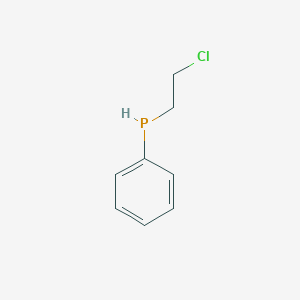
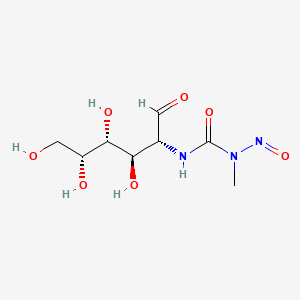
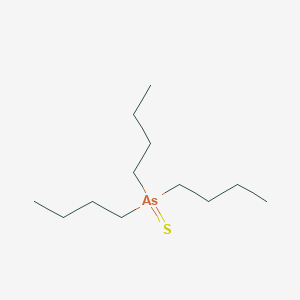
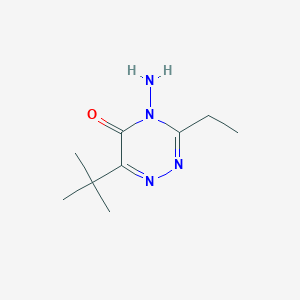
![2,2-Dimethyl-1,2-dihydrobenzo[a]acridine-12-carboxylic acid](/img/structure/B14681700.png)
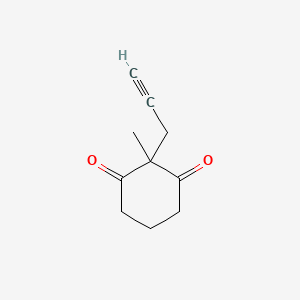
![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] dihydrogen phosphate](/img/structure/B14681706.png)

